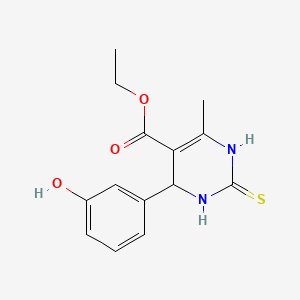
Monastrol
説明
Monastrol is a cell-permeable small molecule inhibitor . It is a racemate comprising equimolar amounts of R- and S-monastrol . It has a role as an antineoplastic agent, an EC 3.5.1.5 (urease) inhibitor, an antileishmanial agent, and an antimitotic .
Synthesis Analysis
Monastrol and its analogues have been synthesized through the Biginelli reaction . In one study, a series of 18 3,4-dihydropyrimidine analogues bearing a 1,2-methylenedioxybenzene component at position 4 with diverse side chains at positions 5 and 6 were designed and synthesized as inhibitors of the Eg5 kinesin enzyme .
Molecular Structure Analysis
Monastrol has a molecular weight of 292.36 g/mol . Its molecular formula is C14H16N2O3S . The structure of Monastrol includes a dihydropyrimidinethione core, which makes several hydrophobic interactions with a surface consisting of the side chains of residues Gly117, Ile136, Pro137, Tyr211, Leu214, and Ala218 .
Chemical Reactions Analysis
Monastrol binds to a long loop that is specific to the Eg5 (also known as KIF11 or kinesin-5) kinesin family, and allosterically inhibits ATPase activity of the kinesin . Monastrol was synthesized through a reaction in which hydroxyphenyl at C-4 position in dimethylenastron has been replaced with substituted benzylimidazolyl .
Physical And Chemical Properties Analysis
Monastrol has a molecular weight of 292.36 g/mol and a molecular formula of C14H16N2O3S . It is soluble to 20 mM in ethanol and to 100 mM in DMSO .
科学的研究の応用
Cancer Therapy
Monastrol has been found effective in arresting cells in the cell cycle and inducing apoptosis or programmed cell death. It affects a kinesin called Eg5, which is a crucial target for cancer therapies since it plays a significant role in mitotic spindle formation during cell division .
DNA Damage Studies
Research has shown that Monastrol can cause DNA damage and blocks the process of mitosis, preventing cells from self-destructing. This property is being studied for its potential to improve chemotherapy efficacy by targeting novel inhibitor binding sites and drug synergy with established antitumor agents .
Drug Delivery Systems
Monastrol has been used in studies involving targeted delivery systems, such as mesoporous silica nanoparticles loaded with Monastrol for specific delivery to cancer cells, like Human cervical epithelial malignant carcinoma (HeLa) cells .
Development of Selective Inhibitors
There is ongoing research into designing and discovering novel Monastrol-1,3,5-triazines as selective inhibitors to target deregulated pathways and stop cancer growth .
作用機序
Target of Action
Monastrol primarily targets a kinesin called Eg5 . Kinesins are a class of proteins involved in various cellular functions, with their involvement in mitosis making them particularly important in cancer . Eg5, also known as KIF11 or kinesin-5, is a motor protein crucial for the formation of bipolar spindles during mitosis, which is responsible for dividing the cells .
Mode of Action
Monastrol acts by inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain . This alters the ability of Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles . Monastrol binds to a long loop that is specific to the Eg5 kinesin family, and allosterically inhibits ATPase activity of the kinesin .
Biochemical Pathways
The primary biochemical pathway affected by Monastrol is the mitotic spindle assembly process . By inhibiting Eg5, Monastrol disrupts the formation of bipolar spindles, a crucial component of the mitotic process . This leads to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
Monastrol’s action results in the arrest of cells in the cell cycle and induces apoptosis or programmed cell death . This is particularly effective in arresting cells undergoing uncontrollable cell division, such as cancer cells . By preventing the maintenance of bipolar spindles, Monastrol disrupts cell division, leading to cell death .
Action Environment
The action, efficacy, and stability of Monastrol can be influenced by various environmental factors. For instance, the use of nanocarriers synthesized from ammonia, ethanol, tetraethyl orthosilicate, and Polysorbate 80 has been shown to improve the transport of hydrophobic drugs like Monastrol within the body . .
Safety and Hazards
Monastrol should not be used for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment, and exposure to skin, eyes, or clothing should be avoided . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .
特性
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBCDGHHHHGHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388124, DTXSID501317756 | |
| Record name | Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monastrol | |
CAS RN |
329689-23-8, 254753-54-3 | |
| Record name | (±)-Monastrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329689-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




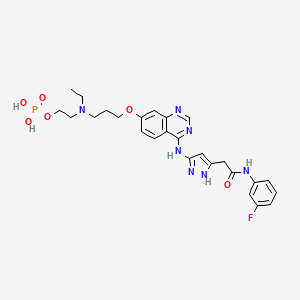
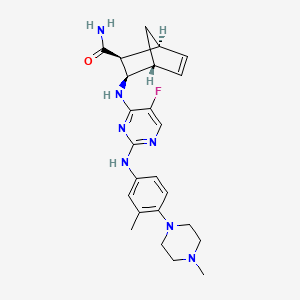
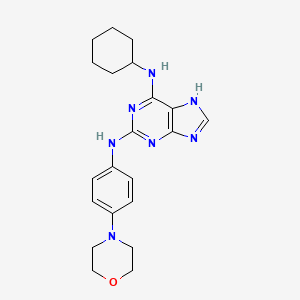
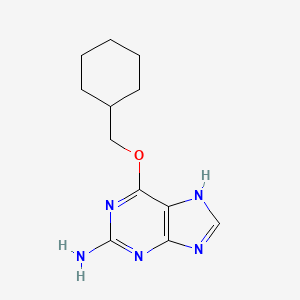
![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)


![4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B1683955.png)

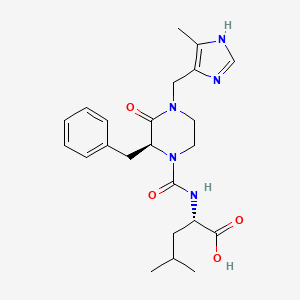
![N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1683960.png)

![6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1683963.png)